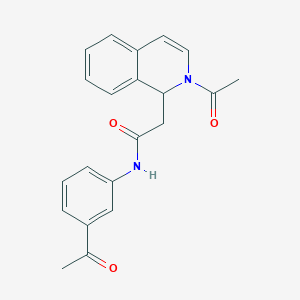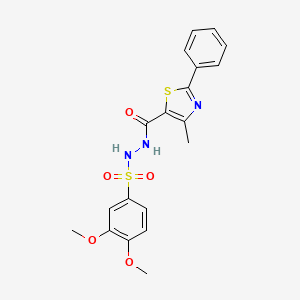
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, also known as AIA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it has been found to have low toxicity and minimal side effects. This makes it a promising candidate for further research and development. However, one of the limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. One area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for cancer treatment. Another area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, or 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which may have potential applications in the treatment of other diseases. While more research is needed to fully understand the properties and potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, it is a promising candidate for further research and development.
合成方法
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-acetyl-1H-isoquinoline and 3-acetylphenylacetic acid. The reaction involves the formation of an amide bond between the two starting materials, resulting in the formation of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is a complex process that requires a high level of expertise and specialized equipment.
科学研究应用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
属性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(24)17-7-5-8-18(12-17)22-21(26)13-20-19-9-4-3-6-16(19)10-11-23(20)15(2)25/h3-12,20H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIRIQVPBBPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)

![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)
![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
